molecular formula C13H19NO2 B14833422 2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine

2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine

Cat. No.: B14833422
M. Wt: 221.29 g/mol
InChI Key: WCFDYVIQOXRVJP-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . This method often employs organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, while the cyclopropoxy and methoxy groups contribute to its electronic properties and potential interactions with molecular targets.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxy-6-methoxypyridine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)12-10(16-9-5-6-9)7-8-11(14-12)15-4/h7-9H,5-6H2,1-4H3

InChI Key

WCFDYVIQOXRVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)OC)OC2CC2

Origin of Product

United States

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